1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C18H26N4 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)-4-phenyl-5-propylpyrazol-3-amine |
InChI |
InChI=1S/C18H26N4/c1-3-7-16-17(14-8-5-4-6-9-14)18(19)22(20-16)15-10-12-21(2)13-11-15/h4-6,8-9,15H,3,7,10-13,19H2,1-2H3 |
InChI Key |
JSHLENIWFKBAFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1C2=CC=CC=C2)N)C3CCN(CC3)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Condensation Reactions
Functionalization and Substitution
Post-pyrazole formation, functionalization steps introduce the 1-methylpiperidin-4-yl, phenyl, and propyl groups.
Introduction of the 1-Methylpiperidin-4-yl Group
This substituent is typically introduced via:
Phenyl and Propyl Group Incorporation
-
Arylation : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions using aryl halides or boronic acids.
-
Alkylation : Propyl groups are introduced via alkylation of the pyrazole’s NH group using propyl halides or via Grignard reagents.
Key Reaction Conditions and Yields
The following table summarizes critical reaction parameters from literature:
Alternative Synthetic Routes
Solid-Phase Synthesis
A "catch and release" strategy has been employed for combinatorial synthesis:
Catalytic Hydrogenation
Nitro intermediates are reduced to amines using:
Challenges and Optimization
Regioselectivity
The 5-amino position is critical for bioactivity. Pyrazole formation often requires strict control of reaction conditions to avoid isomerization or side products.
Purification
Crude products are purified via:
Case Study: Stepwise Synthesis
A representative synthesis pathway is outlined below:
Step 1 : Synthesis of 4-phenyl-3-propyl-2-cyanoacetophenone.
Step 2 : Condensation with 1-methylpiperidin-4-yl hydrazine to form the pyrazole core.
Step 3 : Reduction of any nitro intermediates to amines.
Step 4 : Alkylation to introduce the propyl group .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Methoxy Substitution: The 4-methoxyphenyl group in improves solubility via polar interactions, a critical factor in drug design.
- Piperidine Moieties: The 1-methylpiperidin-4-yl group (shared with the target compound and ) is associated with blood-brain barrier penetration, as seen in pimavanserin (a 5-HT2A inverse agonist for Parkinson’s psychosis) .
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity
- Target Compound vs. : The addition of a propyl chain (position 3) and phenyl group (position 4) in the target compound likely enhances hydrophobic interactions with receptors compared to the simpler . Computational studies using density functional theory (DFT) or wavefunction analysis (Multiwfn) could quantify electron distribution differences affecting binding.
- Arylpiperazine Derivatives: Compounds like those in (e.g., 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine) demonstrate that bulky substituents improve selectivity for serotonin receptors, suggesting the target’s propyl and phenyl groups may confer similar advantages.
Metabolic Stability
- The methylpiperidine group in the target compound may reduce first-pass metabolism compared to non-cyclic amines (e.g., ), as piperidine rings are less prone to oxidative degradation .
Biological Activity
1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine is a compound with potential therapeutic applications due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring connected to a phenyl group and a propyl chain, with a methylpiperidine moiety. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological activity.
1. Anticancer Activity
Research indicates that this compound acts as a DNA methyltransferase 1 (DNMT1) inhibitor , which is crucial for cancer cell proliferation. Inhibition of DNMT1 can lead to the reactivation of tumor suppressor genes silenced by aberrant DNA methylation, thereby reducing tumor growth in various cancer models. In vitro studies have demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancers .
2. Antimicrobial Properties
The pyrazole derivatives, including this compound, exhibit antimicrobial activity against both bacterial and fungal strains. The mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways . This broad-spectrum activity highlights its potential as an alternative treatment for infections resistant to conventional antibiotics.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. It modulates the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .
4. Neuroprotective Effects
Preliminary studies suggest that this compound may confer neuroprotective benefits by inhibiting oxidative stress and apoptosis in neuronal cells. This property is particularly relevant for neurodegenerative conditions like Alzheimer's disease .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of DNMT1 : This leads to demethylation of DNA, restoring normal gene expression patterns.
- Antimicrobial Mechanism : Disruption of membrane integrity and interference with metabolic functions.
- Cytokine Modulation : Alters the signaling pathways involved in inflammation.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
Q & A
Q. Example Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Crystallization solvent | Ethanol/water | |
| Space group | P2/c | |
| Bond angle (C-N-C) | 117.5° |
What strategies are recommended for evaluating the biological activity of this compound in in vitro assays?
Basic Research Question
Standard protocols include:
- Antimicrobial Testing : Agar dilution or broth microdilution against S. aureus or E. coli, with MIC values reported .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., IC values for HepG2 or MCF-7) .
Advanced Research Question
For mechanistic studies:
Q. Activity Data Example :
| Assay | Target | Result | Reference |
|---|---|---|---|
| hCA II inhibition | Ki (nM) | 12.3 ± 0.8 | |
| σ1 Receptor Binding | IC (nM) | 8.5 |
How can computational modeling optimize the synthesis and bioactivity of this compound?
Advanced Research Question
- Reaction Path Prediction : Quantum chemical calculations (DFT) identify transition states and energetically favorable pathways .
- SAR Analysis : Molecular docking (AutoDock Vina) predicts binding modes to targets like CCK1 receptors or tubulin .
- Solubility Optimization : COSMO-RS simulations guide solvent selection for crystallization or formulation .
Case Study :
A scale-up route for a CCK1 antagonist reduced reaction steps from 8 to 4 by simulating intermediates, improving yield by 30% .
How should researchers address contradictions in reported biological activity data for structural analogs?
Advanced Research Question
Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) may enhance receptor affinity but reduce solubility, skewing IC values .
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times impact results. Standardize protocols using CLSI guidelines .
Example Resolution :
A 4-methoxyphenyl analog showed MIC = 8 µg/mL against M. tuberculosis in one study but was inactive in another due to differences in bacterial strain (H37Rv vs. clinical isolate) .
What structural modifications enhance the pharmacokinetic profile of this compound?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
